Gris-PEG
Overview
Description
It is primarily used to treat various types of ringworm infections, including tinea corporis (ringworm of the body), tinea pedis (athlete’s foot), tinea cruris (ringworm of the groin and thigh), tinea barbae (barber’s itch), tinea capitis (ringworm of the scalp), and tinea unguium (onychomycosis, ringworm of the nails) .
Mechanism of Action
- The exact mechanism isn’t fully understood, but it is thought to:
- Impact on Bioavailability :
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Griseofulvin, the active component of Gris-PEG, exhibits its antifungal properties by interfering with fungal mitosis . It binds to tubulin, disrupting the microtubule function, thereby inhibiting mitosis in fungi . This interaction with tubulin, a critical protein for cell division, is a key aspect of this compound’s biochemical activity.
Cellular Effects
This compound has a specific impact on fungal cells. It is fungistatic, meaning it inhibits the growth of fungi but does not necessarily kill them . It achieves this by disrupting the cell division process, which prevents the fungi from spreading. This compound does not affect bacteria or other genera of fungi .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of mitosis in fungal cells. Griseofulvin binds to microtubular proteins, specifically alpha and beta tubulin, thereby interfering with the function of the spindle apparatus and disrupting mitosis . This prevents the fungi from dividing and proliferating.
Temporal Effects in Laboratory Settings
This compound’s effects can change over time in laboratory settings. For instance, griseofulvin is deposited in the keratin precursor cells and has a greater affinity for diseased tissue . The drug is tightly bound to the new keratin, which becomes highly resistant to fungal invasions .
Metabolic Pathways
Griseofulvin is extensively metabolized by the liver, which may lead to the production of a toxic intermediate . The specific metabolic pathways and enzymes involved in the metabolism of this compound are not clearly defined in the literature.
Transport and Distribution
This compound is orally administered and is absorbed from the gastrointestinal tract . The efficiency of gastrointestinal absorption of ultramicrocrystalline griseofulvin, the form used in this compound, is approximately one and one-half times that of the conventional microsize griseofulvin .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with the microtubules in the cytoplasm of the cell where it disrupts the mitotic spindle function .
Preparation Methods
Gris-PEG is prepared by dispersing griseofulvin in a mixture of polyethylene glycol 400 and polyethylene glycol 8000. The drug is present as ultramicrosize crystals in this eutectic mixture . The preparation involves the following steps:
Direct Melting Method: Fine powders of griseofulvin and different water-soluble carriers such as polyethylene glycol 400, polyethylene glycol 6000, and polyethylene glycol 20000 are accurately weighed in certain ratios.
Spray Congealing and Fluidized Bed Melt Granulation: These processes convert the solubilized formulations with high melting/softening points into granules that can be readily processed into capsules or tablets.
Chemical Reactions Analysis
Gris-PEG undergoes various chemical reactions, including:
Oxidation: Griseofulvin can be oxidized to form metabolites such as 6-desmethylgriseofulvin and 4-desmethylgriseofulvin.
Reduction: The reduction of griseofulvin is less common but can occur under specific conditions.
Substitution: Griseofulvin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various metabolites of griseofulvin .
Scientific Research Applications
Gris-PEG has a wide range of scientific research applications:
Comparison with Similar Compounds
Gris-PEG is unique compared to other similar compounds due to its ultramicrosize formulation, which enhances its bioavailability and absorption . Similar compounds include:
Nifedipine in Polyethylene Glycol 300 and Polyethylene Glycol 6000 Mixture:
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems, such as those used for griseofulvin, enhance the dissolution and oral absorption of poorly water-soluble drugs.
This compound stands out due to its specific formulation and its effectiveness in treating fungal infections.
Properties
IUPAC Name |
(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-RBHXEPJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
Record name | GRISEOFULVIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20442 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020674 | |
Record name | Griseofulvin | |
Source | EPA DSSTox | |
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Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid | |
Record name | GRISEOFULVIN | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Griseofulvin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L | |
Record name | GRISEOFULVIN | |
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Record name | Griseofulvin | |
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Record name | Griseofulvin | |
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Mechanism of Action |
Griseofulvin is fungistatic, however the exact mechanism by which it inhibits the growth of dermatophytes is not clear. It is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. It binds to keratin in human cells, then once it reaches the fungal site of action, it binds to fungal microtubes thus altering the fungal process of mitosis., Fungistatic; griseofulvin inhibits fungal cell mitosis by causing disruption of the mitotic spindle structure, thereby arresting the metaphase of cell division. It is deposited in varying concentrations in the keratin precursor cells of skin, hair, and nails, rendering the keratin resistant to fungal invasion. As the infected keratin is shed, it is replaced with healthy tissue. | |
Record name | Griseofulvin | |
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Color/Form |
STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |
CAS No. |
126-07-8, 2884-22-2 | |
Record name | GRISEOFULVIN | |
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Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
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Record name | GRISEOFULVIN | |
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Record name | GRISEOFULVIN | |
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Record name | Griseofulvin | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
428 °F (NTP, 1992), 220 °C | |
Record name | GRISEOFULVIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20442 | |
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Retrosynthesis Analysis
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